molecular formula C24H18 B154237 2,9-Dimethylpicene CAS No. 1679-02-3

2,9-Dimethylpicene

Cat. No.: B154237
CAS No.: 1679-02-3
M. Wt: 306.4 g/mol
InChI Key: NCVWVTLOKLZLJY-UHFFFAOYSA-N
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Description

2,9-Dimethylpicene is an organic compound with the molecular formula C24H18 It is a derivative of picene, characterized by the presence of two methyl groups at the 2 and 9 positions on the picene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethylpicene typically involves the alkylation of picene. One common method includes the Friedel-Crafts alkylation reaction, where picene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethylpicene can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2,9-Dimethylpicene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.

    Biology: Research has explored its potential mutagenic activity and its interactions with biological systems.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,9-Dimethylpicene involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

    Picene: The parent compound of 2,9-Dimethylpicene, lacking the methyl groups at the 2 and 9 positions.

    1,2,5,6-Dibenzanthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different substitution pattern.

    2,7-Dimethylphenanthrene: A compound with a similar methyl substitution but on a different polycyclic aromatic framework.

Uniqueness: this compound is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of methyl substitution on the properties of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

2,9-dimethylpicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18/c1-15-6-7-17-8-9-20-22-11-10-18-16(2)4-3-5-19(18)21(22)12-13-23(20)24(17)14-15/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWVTLOKLZLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3C=CC5=C(C=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168425
Record name 2,9-Dimethylpicene
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-02-3
Record name 2,9-Dimethylpicene
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Record name 2,9-Dimethylpicene
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Record name 2,9-DIMETHYLPICENE
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Record name 2,9-Dimethylpicene
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Record name 2,9-dimethylpicene
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Record name 2,9-DIMETHYLPICENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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